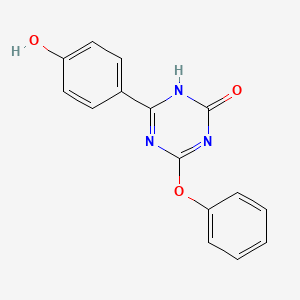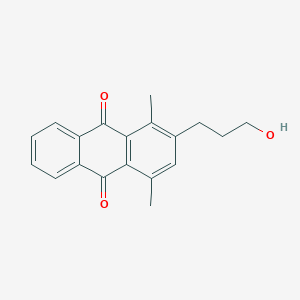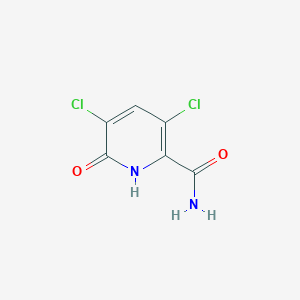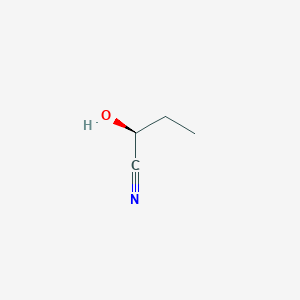
(R)-2-Amino-3-(6-bromopyridin-3-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is a heterocyclic amino acid derivative It features a brominated pyridine ring attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of a boronic acid derivative with a bromopyridine . The reaction conditions often involve mild temperatures and the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The bromine atom in the pyridine ring can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In plant biology, this compound has been studied for its effects on plant growth and development. It has been shown to interfere with the morphological development of certain plants, such as Arabidopsis thaliana .
Medicine: This compound is of interest in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of various biological activities and potential therapeutic applications.
Industry: In the chemical industry, ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the amino acid moiety can mimic natural substrates or inhibitors. These interactions can modulate biological pathways, leading to the observed effects in different applications.
類似化合物との比較
3-Bromopyridine: A simpler brominated pyridine derivative used in similar synthetic applications.
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid: A structural isomer with the bromine atom in a different position on the pyridine ring.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A chlorinated analog with similar chemical properties but different reactivity.
Uniqueness: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding interactions. This makes it a valuable compound for targeted synthetic and biological applications.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
(2R)-2-amino-3-(6-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChIキー |
RULMBGFAPYCPJN-ZCFIWIBFSA-N |
異性体SMILES |
C1=CC(=NC=C1C[C@H](C(=O)O)N)Br |
正規SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)







![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)

![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)
![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)

